3-Boc-amino-3-(3-bromophenyl)oxetane

描述

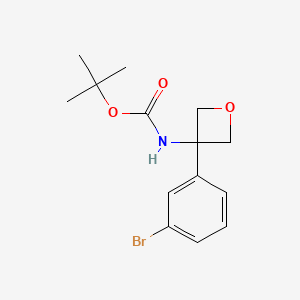

Structure

2D Structure

属性

IUPAC Name |

tert-butyl N-[3-(3-bromophenyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVXUXJMWRHVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147337 | |

| Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-32-4 | |

| Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Intramolecular Cyclization from 1,3-Diols or Haloalcohol Precursors

Stepwise Synthesis from 1,3-Diols:

Starting from a 1,3-diol bearing a 3-bromophenyl substituent, selective halogenation (e.g., bromination or acetoxybromide formation) is performed to introduce a leaving group at the appropriate position.

Subsequent treatment with a strong base such as sodium hydride in tetrahydrofuran (THF) induces intramolecular cyclization to form the oxetane ring with inversion of stereochemistry at the benzylic center.

The amino group is introduced and protected as Boc either before or after ring closure depending on the synthetic route.

This method benefits from stereochemical control and has been demonstrated to yield oxetanes with retention of stereochemistry over multiple steps.Reaction Conditions and Yields:

Typical bases: NaH or KOtBu

Solvents: THF, DMSO, or MeOH depending on substrate

Temperature: Ambient to 130 °C

Yields: Moderate to high (60–80%) depending on substrate and conditions.

Photocatalytic Radical-Mediated Cyclization

Direct Conversion from Alcohols:

A modern approach involves the iridium-catalyzed photocatalytic functionalization of sp3 C–H bonds adjacent to alcohol groups. Using diphenyl vinyl sulfonium triflate as a radical precursor and iridium photocatalysts under visible light irradiation, oxetane rings can be formed efficiently.

This method allows the direct transformation of suitably substituted alcohols into oxetanes in a single step, with high yields and diastereoselectivity.

The Boc-protected amino group can be introduced via starting materials or subsequent functionalization.-

- Use of KOtBu as base at 60 °C for cyclization step.

- Organic photocatalysts such as 4CzIPN can replace iridium catalysts without loss of efficiency.

- Functional group tolerance includes sulfone, ester, and protected amines.

- High yields up to 97% reported for model compounds.

This methodology is advantageous for complex molecule synthesis due to its mild conditions and operational simplicity.

Horner–Wadsworth–Emmons (HWE) Reaction Followed by Aza-Michael Addition

Synthesis of 3-(acetoxymethyl)oxetanes:

Methyl 2-(oxetan-3-ylidene)acetate can be prepared via HWE reaction starting from oxetan-3-one derivatives.

This intermediate is then reacted with Boc-protected cycloaminylamines through aza-Michael addition to yield 3-substituted 3-(acetoxymethyl)oxetane compounds.

Subsequent functional group transformations, including Suzuki–Miyaura cross-coupling on brominated intermediates, allow for the introduction of the 3-bromophenyl substituent and Boc-amino functionality.-

- Mild reaction conditions suitable for sensitive functional groups.

- Enables structural diversification via cross-coupling reactions.

- Provides access to amino-oxetane derivatives with high purity confirmed by NMR and HRMS.

化学反应分析

3-Boc-amino-3-(3-bromophenyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 3-Boc-amino-3-(3-bromophenyl)oxetane typically involves the use of protective groups to facilitate further functionalization. The Boc (tert-butyloxycarbonyl) group is commonly employed to protect the amino functionality during synthetic transformations. These synthetic strategies often utilize reactions such as:

- Horner-Wadsworth-Emmons Reaction : This method allows for the formation of oxetane derivatives from aldehydes and phosphonates, providing a pathway to synthesize compounds like this compound with high efficiency .

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions can introduce various substituents onto the oxetane ring, enhancing its biological activity .

Medicinal Chemistry

Oxetanes, including this compound, serve as valuable scaffolds in drug discovery. Their unique ring structure contributes to improved pharmacokinetic properties such as:

- Enhanced Solubility : The incorporation of oxetane rings can increase the solubility of compounds, making them more bioavailable .

- Improved Stability : Oxetanes exhibit greater chemical stability compared to other cyclic structures, which is beneficial for drug formulation .

Bioisosteric Applications

The compound has been explored as a bioisostere for traditional functionalities in medicinal chemistry, such as methylene and carbonyl groups. This application is particularly relevant in lead optimization processes where modifications are made to enhance the efficacy and safety profiles of drug candidates .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

Case Study 1: Drug Design

Research has shown that substituting traditional functional groups with oxetanes can lead to compounds with superior biological activity. For instance, the introduction of oxetane rings into existing drug frameworks has demonstrated improved metabolic stability and reduced toxicity profiles .

Case Study 2: Matched Molecular Pair Analysis

A matched molecular pair analysis involving oxetanes revealed that compounds containing this motif often exhibited enhanced lipophilicity and cell permeability compared to their non-oxetane counterparts. This suggests that this compound could be a promising candidate for further development in medicinal chemistry .

Comparative Data Table

| Property | Traditional Compounds | This compound |

|---|---|---|

| Solubility | Moderate | High |

| Chemical Stability | Variable | High |

| Lipophilicity | Low | Enhanced |

| Biological Activity | Standard | Superior |

作用机制

The mechanism of action of 3-Boc-amino-3-(3-bromophenyl)oxetane involves its interaction with specific molecular targets. The oxetane ring and bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 3-(tert-butoxycarbonylamino)-3-(3-bromophenyl)oxetane

- CAS Number : 1044507-52-9

- Molecular Formula: C₉H₉BrNO₃ (when including the Boc group; adjusted from C₉H₉BrO in )

- Molar Mass : ~269.1 g/mol (calculated with Boc group addition)

- Structure: Features a 3,3-disubstituted oxetane ring with a Boc-protected amino group and a 3-bromophenyl substituent.

Key Properties :

- Stability: The 3,3-disubstitution pattern enhances ring stability compared to monosubstituted oxetanes .

- Functional Groups : The Boc group protects the amine, allowing selective deprotection under acidic conditions, while the bromophenyl moiety offers a site for further functionalization (e.g., cross-coupling reactions) .

Comparison with Similar Oxetane Derivatives

Structural Analogues with Halogenated Aryl Groups

Key Differences :

- Stability: 3,3-Disubstituted derivatives (e.g., the target compound) exhibit superior stability compared to monosubstituted analogues (e.g., 3-(4-bromophenyl)oxetane) due to reduced ring strain .

- Reactivity: The Boc-amino group allows for controlled amine deprotection, whereas methyl or ester groups offer alternative sites for derivatization .

Boc-Protected Oxetane Derivatives

| Compound Name | CAS Number | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|---|

| N-Boc-3-(aminomethyl)-3-methyloxetane | 208105-83-3 | Boc-amino, aminomethyl, methyl | C₁₀H₁₉NO₃ | 201.26 | Combines Boc protection with a flexible aminomethyl linker |

| 3-{(tert-butoxy)carbonylamino}oxetane-3-carboxylic acid | 1500588-04-4 | Boc-methylamino, carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | Carboxylic acid introduces polarity; potential for salt formation |

Key Differences :

- Functionality: The target compound’s bromophenyl group provides a handle for aromatic chemistry, while N-Boc-3-(aminomethyl)-3-methyloxetane focuses on aliphatic modifications .

- Solubility : Carboxylic acid-containing derivatives (e.g., CAS 1500588-04-4) may exhibit higher aqueous solubility than the brominated target compound .

Energetic and Azido-Functionalized Oxetanes

Key Differences :

- Applications : The target compound is designed for pharmaceutical synthesis, whereas BAMO and nitromethylene derivatives are tailored for energetic materials .

- Stability: Azido and nitro groups reduce stability compared to the Boc-amino group, limiting their use in drug discovery .

Research Findings and Trends

Stability and Pharmacological Impact

- 3,3-Disubstitution: The target compound’s disubstitution pattern mitigates oxetane ring strain, improving metabolic stability and solubility compared to monosubstituted analogues .

- LogD Reduction : Oxetanes generally lower LogD values, but the Boc group’s hydrophobicity may offset this effect, requiring optimization in drug candidates .

生物活性

3-Boc-amino-3-(3-bromophenyl)oxetane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxetane ring, combined with a bromophenyl substituent and a protected amino group, suggests various mechanisms of action and applications in drug design. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Oxetane Ring : This is achieved through cyclization reactions involving appropriate diols or halohydrin precursors.

- Introduction of the Bromophenyl Group : A nucleophilic substitution reaction using a bromophenyl halide facilitates this step.

- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

These methods ensure high yields and purity, which are critical for biological testing .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, which alters their activity.

- Receptor Interaction : Its structural components allow for potential interactions with biological receptors, influencing signaling pathways.

- Chemical Reactivity : The bromine atom can participate in substitution reactions, allowing for further derivatization and enhancement of biological properties .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.

- Antitumor Properties : Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like DltA with IC50 values in the micromolar range, indicating significant potency .

Case Studies

Several studies have explored the biological implications of oxetane derivatives:

- Antitumor Activity : A study evaluated the cytotoxic effects of oxetane-based compounds on various cancer cell lines. The results showed that certain analogs had IC50 values as low as 4 μM against MCF-7 cells, highlighting their potential as anticancer agents .

- Enzyme Inhibition Studies : Research focused on the inhibitory effects of oxetane derivatives on specific enzymes. For instance, compounds demonstrated IC50 values ranging from 2 μM to 10 μM against target enzymes involved in metabolic pathways .

Comparison with Similar Compounds

The biological activity of this compound can be compared with its positional isomers:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-Boc-amino-3-(4-bromophenyl)oxetane | 4-Bromophenyl | Moderate enzyme inhibition |

| 3-Boc-amino-3-(2-bromophenyl)oxetane | 2-Bromophenyl | Lower cytotoxicity |

| 3-Boc-amino-3-(3-chlorophenyl)oxetane | Chlorophenyl | Enhanced antimicrobial properties |

The specific positioning of the bromine atom significantly influences the reactivity and biological interactions of these compounds .

常见问题

Q. What synthetic strategies are recommended for introducing functional groups to the oxetane ring in 3-Boc-amino-3-(3-bromophenyl)oxetane?

- Methodological Answer: The synthesis of functionalized oxetanes typically involves O–H insertion and C–C bond-forming cyclization strategies. For example, oxetane derivatives can be prepared via acid-catalyzed alkylation or ring-closure substitution reactions. The Boc (tert-butoxycarbonyl) group is introduced via standard amine protection protocols using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., DMAP catalysis). Ensure inert atmosphere conditions to prevent premature deprotection .

- Critical Consideration: Monitor steric hindrance from the 3-bromophenyl group during functionalization, as bulky substituents may impede cyclization efficiency.

Q. How can the stability of this compound under acidic or basic conditions be experimentally assessed?

- Methodological Answer: Conduct stability studies using HPLC or NMR to track decomposition under varying pH (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions). Oxetanes are susceptible to ring-opening under strong acids due to protonation of the oxygen atom, while Boc groups hydrolyze under strong acids/bases. For example, shows that oxetanes do not alkylate nucleophiles at physiological pH but may degrade in acidic environments .

- Data Interpretation: Compare degradation kinetics (e.g., half-life) to optimize reaction conditions.

Q. What analytical techniques are most effective for characterizing the crystallinity and domain structure of oxetane-containing copolymers?

- Methodological Answer: Small-angle X-ray scattering (SAXS) and wide-angle X-ray diffraction (WAXD) are critical for analyzing amorphous-crystalline transitions. Differential scanning calorimetry (DSC) can identify glass transition temperatures (Tg) and melting points, while FTIR confirms functional group retention post-polymerization. For example, copolymerization studies of azidomethyl-substituted oxetanes used SAXS/WAXD to resolve domain structures .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the conformational dynamics of this compound in macrocyclization reactions?

- Methodological Answer: Use solution-state NMR (e.g., NOESY) to detect intramolecular interactions, such as dNN(i, i + 2) and daN(i, i + 2) NOEs, which indicate turn-inducing properties. The bromophenyl group may enhance rigidity, promoting preorganization for macrocyclization. demonstrates that centrally located oxetanes in peptide backbones improve cyclization by reducing entropic penalties .

- Contradiction Analysis: Compare macrocyclization yields with/without the bromophenyl group to isolate steric vs. electronic effects.

Q. What are the metabolic stability implications of replacing gem-dimethyl groups with oxetanes in drug candidates?

- Methodological Answer: Perform in vitro metabolic assays (e.g., liver microsomes) to compare clearance rates. Oxetanes reduce log D values and enhance polarity, improving metabolic stability by shielding labile groups from cytochrome P450 enzymes. highlights oxetanes as bioisosteres for carbonyl/gem-dimethyl groups, with paclitaxel analogs demonstrating enhanced stability .

- Data Conflict Resolution: Address contradictory reports on oxetane carcinogenicity ( vs. 16) by evaluating alkylation potential at physiological pH using 4-(p-nitrobenzyl)pyridine assays .

Q. How can copolymerization with azidomethyl- or nitratomethyl-substituted oxetanes modify the energetic properties of this compound-based materials?

- Methodological Answer: Synthesize block copolymers using triisobutylaluminum-water catalysts (Al:i-Bu₃:H₂O = 1:0.8) and characterize via viscometry and elemental analysis. Azidomethyl groups introduce high-energy density, while nitratomethyl groups enhance oxygen balance. reports copolymers with tunable combustion properties via monomer ratio adjustments .

- Advanced Design: Use computational modeling (e.g., DFT) to predict detonation velocities and compare with experimental small-scale burn tests.

Q. What strategies mitigate ring-opening during polymerization of oxetane derivatives?

- Methodological Answer: Employ living cationic ring-opening polymerization (CROP) with borinane-based bifunctional organocatalysts (e.g., B4) to achieve high molar mass (>600 kg/mol) polyoxetanes. shows B4 catalysts increase turnover frequency (TOF) by 1000x compared to traditional anionic methods .

- Key Parameter: Optimize monomer-to-catalyst ratios and reaction temperature to minimize chain-transfer side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。